molecular formula C23H18ClN5 B2772866 N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-87-0

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2772866
M. Wt: 399.88
InChI Key: PLSSPWHFKODFGG-UHFFFAOYSA-N
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Description

“N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a complex organic compound that contains several functional groups and rings, including a triazole ring and a quinazoline ring . Triazoles are a class of heterocyclic compounds that contain three nitrogen atoms and two carbon atoms in a five-membered ring . Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic and the other of which contains two nitrogen atoms .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on the synthesis of this exact compound, it’s difficult to provide a detailed analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of nitrogen in the triazole ring and the quinazoline ring would likely result in these parts of the molecule being planar. The chlorine atom attached to the phenyl ring would likely cause this part of the molecule to be slightly polar .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, the presence of hydrogen bonding sites, and the stability of its rings .

Scientific Research Applications

H1-Antihistaminic Activity

Novel derivatives of triazoloquinazolines, including N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their H1-antihistaminic activity. These compounds have shown significant protective effects against histamine-induced bronchospasm in animal models, indicating their potential as new classes of H1-antihistaminic agents. The efficacy of these compounds is comparable to that of standard drugs like chlorpheniramine maleate, with minimal sedative effects, suggesting their suitability for further development as antihistamines (Alagarsamy et al., 2008), (Gobinath et al., 2015).

Anticancer Activity

Another area of application is in the field of anticancer research, where derivatives of triazoloquinazolin-5-amine have been synthesized and tested for their anticancer activities. Certain derivatives demonstrated significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine and its analogs in cancer treatment (Reddy et al., 2015).

Adenosine Receptor Antagonism

Research has also explored the role of triazoloquinazoline derivatives as adenosine receptor antagonists. These compounds bind to adenosine receptors with high affinity and exhibit modulatory effects on potency and selectivity, which could be beneficial in developing treatments for conditions mediated by adenosine receptors (Kim et al., 1998).

Future Directions

The future directions for research into this compound would likely depend on its intended use. If it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, or reducing any side effects .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN5/c1-15-5-4-6-17(13-15)21-23-26-22(25-14-16-9-11-18(24)12-10-16)19-7-2-3-8-20(19)29(23)28-27-21/h2-13H,14H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSSPWHFKODFGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine

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